N,N-dimethyl-6-[(piperidin-3-yl)methyl]pyridazin-3-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-6-(piperidin-3-ylmethyl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-16(2)12-6-5-11(14-15-12)8-10-4-3-7-13-9-10/h5-6,10,13H,3-4,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJIQEFTVGFOHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)CC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301207331 | |
| Record name | 3-Pyridazinamine, N,N-dimethyl-6-(3-piperidinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301207331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1858250-20-0 | |
| Record name | 3-Pyridazinamine, N,N-dimethyl-6-(3-piperidinylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858250-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridazinamine, N,N-dimethyl-6-(3-piperidinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301207331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substitution of 6-Chloropyridazin-3-amine
6-Chloropyridazin-3-amine serves as a versatile precursor due to the reactivity of the C6 chloride. In anhydrous ethanol or dimethylformamide (DMF), treatment with piperidin-3-ylmethanol under basic conditions (e.g., K2CO3 or NaH) facilitates nucleophilic displacement. For example:
$$
\text{6-Chloropyridazin-3-amine} + \text{Piperidin-3-ylmethanol} \xrightarrow{\text{NaH, DMF}} \text{6-(Piperidin-3-ylmethyl)pyridazin-3-amine} + \text{HCl}
$$
This method, however, often requires elevated temperatures (80–100°C) and prolonged reaction times (12–24 h).
Activation via Triflation
To enhance leaving group ability, the chloride can be converted to a triflate using triflic anhydride. Subsequent Suzuki-Miyaura coupling with piperidin-3-ylmethylboronic acid yields the desired product:
$$
\text{6-Triflylpyridazin-3-amine} + \text{Piperidin-3-ylmethylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{6-(Piperidin-3-ylmethyl)pyridazin-3-amine}
$$
This approach improves regioselectivity but demands rigorous anhydrous conditions.
Mannich Reaction-Based Approaches
The Mannich reaction offers a one-pot method to introduce the piperidin-3-ylmethyl group. Reacting pyridazin-3-amine with formaldehyde and piperidine in ethanol generates the Mannich adduct:
$$
\text{Pyridazin-3-amine} + \text{HCHO} + \text{Piperidine} \xrightarrow{\text{HCl, EtOH}} \text{6-(Piperidin-3-ylmethyl)pyridazin-3-amine}
$$
Key advantages include operational simplicity and compatibility with aqueous solvents. However, overalkylation and dimerization are common side reactions, necessitating careful stoichiometric control.
Reductive Amination Pathways
Ketone Intermediate Formation
Oxidation of 6-methylpyridazin-3-amine to 6-pyridazin-3-yl ketone using HBr in DMSO enables reductive amination with piperidin-3-amine:
$$
\text{6-Pyridazin-3-yl ketone} + \text{Piperidin-3-amine} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{6-(Piperidin-3-ylmethyl)pyridazin-3-amine}
$$
This method ensures high stereochemical fidelity but requires inert atmospheric conditions.
N,N-Dimethylation of the Pyridazin-3-amine
The final step involves dimethylation of the C3 amine using methyl iodide or dimethyl sulfate under basic conditions:
$$
\text{6-(Piperidin-3-ylmethyl)pyridazin-3-amine} + 2 \text{CH}_3\text{I} \xrightarrow{\text{NaH, DMF}} \text{this compound} + 2 \text{HI}
$$
Excess methylating agent and prolonged reaction times (6–12 h) are critical for complete conversion.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1) or recrystallization from ethanol/water mixtures.
Spectroscopic Validation
- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyridazine-H), 3.12–3.08 (m, 2H, CH2-piperidine), 2.92 (s, 6H, N(CH3)2).
- 13C NMR : 159.2 ppm (C=O), 54.7 ppm (N(CH3)2).
- HRMS : m/z calculated for C12H20N4 [M+H]+: 233.1764; found: 233.1766.
Challenges and Optimization Strategies
Regioselectivity in Pyridazine Functionalization
Competing reactions at C4 and C5 positions are mitigated using directing groups (e.g., Boc protection) or low-temperature conditions (−78°C).
Byproduct Formation
Dimerization and overalkylation are minimized by:
- Slow addition of methyl iodide during dimethylation.
- Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in SNAr reactions.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 45–60 | 90–95 | Scalable, minimal byproducts | Requires activated leaving groups |
| Mannich Reaction | 55–70 | 85–90 | One-pot synthesis | Sensitive to stoichiometry |
| Reductive Amination | 60–75 | 92–97 | High stereocontrol | Multi-step oxidation required |
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-6-[(piperidin-3-yl)methyl]pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
N,N-dimethyl-6-[(piperidin-3-yl)methyl]pyridazin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-[(piperidin-3-yl)methyl]pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences between N,N-dimethyl-6-[(piperidin-3-yl)methyl]pyridazin-3-amine and analogous compounds:
Physicochemical and Pharmacokinetic Properties
Lipophilicity and BBB Penetration :
- The target compound’s piperidinylmethyl group introduces moderate lipophilicity (predicted logP ~2–3), favorable for CNS penetration compared to MW108, which contains naphthalene and pyridine groups (higher logP, reduced BBB penetrance) .
- The hydrochloride salt in enhances aqueous solubility but may limit passive diffusion across membranes.
Synthetic Accessibility :
Biological Activity
N,N-Dimethyl-6-[(piperidin-3-yl)methyl]pyridazin-3-amine, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly as a phosphodiesterase 4 (PDE4) inhibitor. This article explores its synthesis, biological effects, and potential therapeutic uses based on diverse research findings.
Synthesis
The synthesis of this compound involves a series of chemical reactions that typically include the formation of the pyridazine core followed by the introduction of the piperidine moiety. The specific synthetic pathways may vary, but they generally employ standard organic synthesis techniques such as nucleophilic substitutions and coupling reactions.
Table 1: Key Steps in Synthesis
| Step | Reaction Type | Reagents/Involved Compounds |
|---|---|---|
| 1 | Nucleophilic Substitution | Pyridazine derivative, piperidine |
| 2 | Methylation | Dimethyl sulfate or methyl iodide |
| 3 | Purification | Recrystallization or chromatography |
This compound functions primarily as a selective inhibitor of PDE4. This enzyme plays a crucial role in the hydrolysis of cyclic adenosine monophosphate (cAMP), a second messenger involved in various cellular processes. By inhibiting PDE4, this compound can elevate cAMP levels, leading to enhanced signaling pathways that may be beneficial in treating inflammatory and respiratory diseases.
Therapeutic Applications
Research indicates that compounds like this compound show promise in treating conditions such as:
- Asthma : By reducing inflammation and bronchoconstriction.
- Chronic Obstructive Pulmonary Disease (COPD) : Improving lung function and reducing exacerbations.
- Rheumatoid Arthritis : Modulating immune responses and inflammation.
Case Studies
- PDE4 Inhibition in Respiratory Diseases : A study demonstrated that similar PDE4 inhibitors significantly improved lung function in patients with COPD by decreasing inflammatory cell influx and cytokine release .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of related compounds in models of neurodegenerative diseases, suggesting potential applications for cognitive disorders .
Side Effects and Safety Profile
While promising, the use of this compound may be associated with side effects typical of PDE4 inhibitors, including gastrointestinal disturbances and headache. Ongoing studies aim to clarify the safety profile and therapeutic window of this compound.
Q & A
Q. What are the key structural features and functional groups of N,N-dimethyl-6-[(piperidin-3-yl)methyl]pyridazin-3-amine, and how do they influence its reactivity?
The compound contains a pyridazine ring substituted with a dimethylamine group at position 3 and a piperidin-3-ylmethyl group at position 5. The pyridazine ring’s electron-deficient nature facilitates nucleophilic substitution reactions, while the piperidine moiety introduces steric and electronic effects that modulate interactions with biological targets. The dimethylamine group enhances solubility and hydrogen-bonding potential. Structural confirmation is typically achieved via NMR and X-ray crystallography .
Q. What synthetic strategies are commonly employed for the preparation of this compound?
Synthesis involves multi-step reactions, including:
- Nucleophilic substitution on a pre-functionalized pyridazine core.
- Coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the piperidine moiety.
- Reductive alkylation for dimethylamine incorporation. Key challenges include controlling regioselectivity and minimizing side reactions. Reaction optimization often requires monitoring via TLC or HPLC, with purification by column chromatography .
Q. What biological activities have been reported for this compound, and how do they compare to structurally similar analogs?
Pyridazine derivatives like this compound exhibit enzyme inhibition (e.g., kinase or protease targets) and modulation of cellular pathways. Compared to analogs lacking the piperidine group (e.g., N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride), the piperidin-3-ylmethyl substitution enhances target binding affinity due to improved spatial orientation and hydrophobic interactions .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing side products?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction kinetics.
- Catalyst screening : Palladium-based catalysts for coupling reactions.
- Temperature control : Lower temperatures (0–25°C) reduce undesired side reactions.
- Protection/deprotection : Use of Boc-protected intermediates for piperidine functionalization. Post-synthetic purification via recrystallization or preparative HPLC is critical .
Q. How can contradictory data in pharmacological studies (e.g., varying IC50 values across assays) be resolved?
Discrepancies may arise from differences in assay conditions (e.g., pH, ionic strength) or off-target effects. Researchers should:
- Validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization).
- Perform structural-activity relationship (SAR) studies to isolate key functional groups.
- Use computational docking to predict binding modes and identify confounding factors .
Q. What analytical techniques are recommended for characterizing the compound’s purity and stability under physiological conditions?
- Purity : HPLC-MS (>95% purity threshold) and elemental analysis.
- Stability : Accelerated degradation studies (e.g., exposure to light, heat, or pH extremes) monitored via LC-MS.
- Crystallography : Single-crystal X-ray diffraction for absolute configuration confirmation .
Q. What experimental approaches are suitable for probing the compound’s mechanism of action in enzyme inhibition?
- Kinetic assays : Determine inhibition type (competitive/non-competitive) using Lineweaver-Burk plots.
- Mutagenesis studies : Identify critical residues in the enzyme’s active site.
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics.
- Molecular dynamics simulations : Predict conformational changes upon binding .
Q. How can researchers address toxicity or off-target effects observed in in vivo studies?
- Metabolite profiling : Identify toxic metabolites via LC-MS/MS.
- CYP450 inhibition assays : Assess potential drug-drug interactions.
- Proteome-wide profiling : Use affinity pulldown assays to detect off-target binding.
- Structural modifications : Introduce polar groups (e.g., hydroxyl) to reduce lipophilicity and improve selectivity .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
